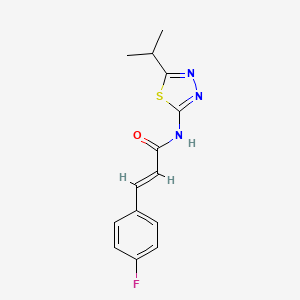

3-(4-fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acrylamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "3-(4-fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acrylamide" likely exhibits interest due to its structural features, combining a fluorophenyl group, a thiadiazole ring, and an acrylamide moiety. Such molecules are often explored for their potential biological activities and unique chemical properties, though specifics on applications are excluded as per your request.

Synthesis Analysis

Synthesis of similar compounds generally involves condensation reactions under basic conditions, with specific reagents contributing to the desired structural features. For instance, compounds with complex aromatic systems and heterocycles might be synthesized through multi-step reactions involving cyclization and substitution reactions, potentially starting from simple precursors like fluorobenzene derivatives, isopropylated thiadiazoles, and acryloyl chloride for the acrylamide functionality (Kuticheva et al., 2015).

科学的研究の応用

Protein Fluorescence Quenching

Acrylamide is a potent quencher of tryptophanyl fluorescence in proteins, a property that can be utilized to study protein structures and dynamics. The quenching mechanism involves physical contact between acrylamide and the excited state of tryptophan residues, providing insights into the exposure and environment of these residues within proteins. This method has applications in monitoring protein conformational changes and interactions with inhibitors, offering a valuable tool for biochemical and biophysical research (Eftink & Ghiron, 1976).

Supramolecular Chemistry

Acrylamide copolymers have been developed for their thermo- and pH-sensitive properties, with applications in supramolecular chemistry. For instance, copolymerization of N-(isopropyl)acrylamide with phenolphthalein-containing derivatives leads to materials that can undergo reversible color changes in response to temperature and pH variations. This feature is useful in creating smart materials for sensors, drug delivery systems, and environmental monitoring (Fleischmann & Ritter, 2013).

Polymer Science

The synthesis of optically active polyacrylamides bearing an oxazoline pendant demonstrates the influence of stereoregularity on chiroptical properties and chiral recognition. These materials have potential applications in chiral separation processes, optical devices, and as components in stereospecific catalysis (Lu et al., 2010).

Drug Delivery Systems

Poly(N-isopropyl acrylamide) is investigated for its thermoresponsive behavior, making it a candidate for controlled drug delivery systems. The controlled polymerization of N-isopropylacrylamide under specific conditions can yield polymers with precise molecular weights and structures, essential for creating drug delivery systems with tailored release profiles (Convertine et al., 2004).

Enhanced Oil Recovery

Acrylamide-based copolymers functionalized with imidazoline and sulfonate have shown promise in enhanced oil recovery. These copolymers exhibit excellent thickening properties, shear stability, and salt tolerance, making them suitable for increasing the efficiency of oil extraction processes (Gou et al., 2015).

特性

IUPAC Name |

(E)-3-(4-fluorophenyl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FN3OS/c1-9(2)13-17-18-14(20-13)16-12(19)8-5-10-3-6-11(15)7-4-10/h3-9H,1-2H3,(H,16,18,19)/b8-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMSZEMCLEURRKE-VMPITWQZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C(S1)NC(=O)C=CC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=NN=C(S1)NC(=O)/C=C/C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acrylamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(cyclohexylthio)propyl]-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5506972.png)

![benzyl 4-[(3-hydroxy-3-piperidinyl)methyl]-1,4-diazepane-1-carboxylate dihydrochloride](/img/structure/B5506984.png)

![3-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B5506991.png)

![3,5-dichloro-2-methoxybenzaldehyde O-{[(4-chlorophenyl)amino]carbonyl}oxime](/img/structure/B5507036.png)

![2-(3-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)-5-fluoro-N,N-dimethylpyrimidin-4-amine](/img/structure/B5507040.png)

![1-({1-[(dimethylamino)carbonyl]piperidin-4-yl}carbonyl)-3-propylpiperidine-3-carboxylic acid](/img/structure/B5507042.png)

![methyl 2-[(2-chlorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5507049.png)

![1-(4-{2-[(3S*,4R*)-3-(dimethylamino)-4-(4-methylphenyl)-1-pyrrolidinyl]-2-oxoethyl}-2-thienyl)ethanone](/img/structure/B5507071.png)

![1-{[1-(cyclopropylcarbonyl)-4-piperidinyl]carbonyl}-4-(6-methyl-2-pyridinyl)piperazine](/img/structure/B5507074.png)